

# Technical Guide: Spectroscopic Characterization of 4-Butylpyrimidine-5-boronic acid

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## Compound of Interest

Compound Name: 4-Butylpyrimidine-5-boronic acid

CAS No.: 1072945-78-8

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**Abstract:** This guide provides a comprehensive overview of the expected spectroscopic characteristics of **4-Butylpyrimidine-5-boronic acid**, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As experimental data for this specific molecule is not widely published, this document serves as a predictive guide for researchers, outlining the theoretical  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry data. We delve into the rationale behind the predicted spectral features, offering detailed experimental protocols for acquiring and validating this data, thereby providing a complete workflow for the characterization of this and similar molecules.

## Introduction and Molecular Overview

**4-Butylpyrimidine-5-boronic acid** is a bifunctional molecule integrating a pyrimidine core, an alkyl (butyl) chain, and a boronic acid moiety. This unique combination makes it an attractive building block in drug discovery, particularly for applications in Suzuki-Miyaura cross-coupling reactions to generate more complex molecular architectures. The pyrimidine ring is a key scaffold in many biologically active compounds, while the boronic acid group is a versatile functional handle and a known pharmacophore.

Accurate structural confirmation is the cornerstone of any chemical research. This guide provides the foundational spectroscopic knowledge—predictive and procedural—to confidently identify and characterize **4-Butylpyrimidine-5-boronic acid**.

Caption: Structure of **4-Butylpyrimidine-5-boronic acid** with key protons labeled.

## Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Predicted <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the butyl chain protons. The boronic acid protons (-OH) are often broad and may exchange with trace water in the solvent, potentially rendering them invisible or as a very broad, low-intensity signal.[\[4\]](#)

Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Labeled Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration	Rationale
H <sub>2</sub>	~ 9.3	Singlet (s)	1H	Located between two electronegative nitrogen atoms, leading to significant deshielding.[5]
H <sub>6</sub>	~ 8.9	Singlet (s)	1H	Adjacent to a ring nitrogen and influenced by the butyl group at C4, resulting in a downfield shift.
H <sub>1</sub> ' ( $\alpha$ -CH <sub>2</sub> )	~ 2.9 - 3.1	Triplet (t)	2H	Deshielded due to its direct attachment to the electron-deficient pyrimidine ring.
H <sub>2</sub> ' ( $\beta$ -CH <sub>2</sub> )	~ 1.7 - 1.9	Sextet	2H	Standard aliphatic region, showing coupling to both $\alpha$ and $\gamma$ protons.
H <sub>3</sub> ' ( $\gamma$ -CH <sub>2</sub> )	~ 1.4 - 1.6	Sextet	2H	Typical aliphatic chemical shift with coupling to adjacent methylene groups.
H <sub>4</sub> ' ( $\delta$ -CH <sub>3</sub> )	~ 0.9 - 1.1	Triplet (t)	3H	Terminal methyl group in a

Labeled Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration	Rationale
				standard aliphatic environment.

| B(OH)<sub>2</sub> | Variable (4.0 - 8.0) | Broad Singlet (br s) | 2H | Highly variable, dependent on concentration, solvent, and water content; often exchanges and disappears.[4] |

## Predicted <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum will show eight distinct carbon signals. The carbon attached to the boron atom (C<sub>5</sub>) may appear as a broad signal due to quadrupolar relaxation of the boron nucleus.[6]

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Labeled Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C <sub>2</sub>	~ 159	<b>Highly deshielded, positioned between two nitrogen atoms.</b> <a href="#">[5]</a> <a href="#">[7]</a>
C <sub>4</sub>	~ 165	Deshielded due to attachment to two ring nitrogens and the butyl group.
C <sub>6</sub>	~ 157	Deshielded by the adjacent nitrogen atom.
C <sub>5</sub>	~ 130 (broad)	The C-B bond causes a downfield shift; the peak may be broad due to the quadrupolar <sup>11</sup> B nucleus. <a href="#">[6]</a>
C <sub>1</sub> ' ( $\alpha$ -CH <sub>2</sub> )	~ 35 - 40	Attached to the aromatic ring, resulting in a downfield shift from a typical alkane. <a href="#">[8]</a>
C <sub>2</sub> ' ( $\beta$ -CH <sub>2</sub> )	~ 30 - 33	Standard aliphatic methylene carbon.
C <sub>3</sub> ' ( $\gamma$ -CH <sub>2</sub> )	~ 22 - 25	Standard aliphatic methylene carbon.

| C<sub>4</sub>' ( $\delta$ -CH<sub>3</sub>) | ~ 13 - 15 | Terminal methyl carbon in an aliphatic chain. |

## Predicted Mass Spectrum (High-Resolution)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.[\[9\]](#)[\[10\]](#) The analysis would be expected to yield a precise mass corresponding to the molecular formula C<sub>8</sub>H<sub>13</sub>BN<sub>2</sub>O<sub>2</sub>.

- Molecular Formula: C<sub>8</sub>H<sub>13</sub>BN<sub>2</sub>O<sub>2</sub>
- Monoisotopic Mass: 180.1070 g/mol

- Expected  $[M+H]^+$  Ion: 181.1148

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) with fragmentation would reveal characteristic losses. The fragmentation of pyrimidine derivatives and alkyl chains follows predictable pathways.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Loss of Butyl Group: A prominent fragmentation pathway would be the cleavage of the C<sub>4</sub>-C<sub>1'</sub> bond, resulting in a fragment ion corresponding to the pyrimidine-boronic acid core.
- Alkyl Chain Fragmentation: Sequential loss of methylene (CH<sub>2</sub>) units (14 Da) from the butyl chain is expected.[\[13\]](#)
- Loss of Water: Dehydration of the boronic acid moiety is common in the gas phase.[\[14\]](#)
- Pyrimidine Ring Fission: At higher energies, cleavage of the pyrimidine ring itself can occur, yielding smaller characteristic fragments.[\[15\]](#)[\[16\]](#)

## Experimental Protocols

The following protocols are designed to provide a robust workflow for the acquisition of high-quality spectroscopic data for **4-Butylpyrimidine-5-boronic acid**.

### NMR Spectroscopy Protocol

Causality: Boronic acids have a tendency to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar solvents or upon removal of water.[\[4\]](#) This oligomerization can lead to complex or uninterpretable NMR spectra. The choice of solvent is critical to break up these trimers and obtain a sharp spectrum of the monomeric acid. Deuterated methanol (CD<sub>3</sub>OD) or dimethyl sulfoxide (DMSO-d<sub>6</sub>) are excellent choices as they act as hydrogen bond donors/acceptors.[\[4\]](#)[\[17\]](#)

Step-by-Step Protocol:

- Sample Preparation: Dissolve 5-10 mg of **4-Butylpyrimidine-5-boronic acid** in approximately 0.7 mL of deuterated solvent (e.g., CD<sub>3</sub>OD or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.

- Solvent Selection Note: If using CD<sub>3</sub>OD, the B(OH)<sub>2</sub> protons will exchange with the solvent's deuterium and become invisible. This simplifies the spectrum by removing the broad -OH signals.
- Shimming: Place the sample in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard 1D proton spectrum.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak (e.g., CD<sub>3</sub>OD at 3.31 ppm, DMSO-d<sub>6</sub> at 2.50 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) will be necessary.
  - Reference the spectrum to the solvent peak (e.g., CD<sub>3</sub>OD at 49.0 ppm, DMSO-d<sub>6</sub> at 39.52 ppm).
- (Optional) <sup>11</sup>B NMR Acquisition:
  - If available, acquire a <sup>11</sup>B NMR spectrum. This provides direct information about the boron center.[\[18\]](#)
  - A single, relatively broad peak between 20-30 ppm is expected for the sp<sup>2</sup>-hybridized boronic acid.[\[19\]](#)
  - Use an external standard like BF<sub>3</sub>•OEt<sub>2</sub> for referencing (δ = 0 ppm).[\[17\]](#)

## High-Resolution Mass Spectrometry (HRMS) Protocol

Causality: HRMS provides an exact mass measurement, which is a definitive method for confirming the elemental composition of a newly synthesized compound.[\[9\]](#)[\[20\]](#) Electrospray

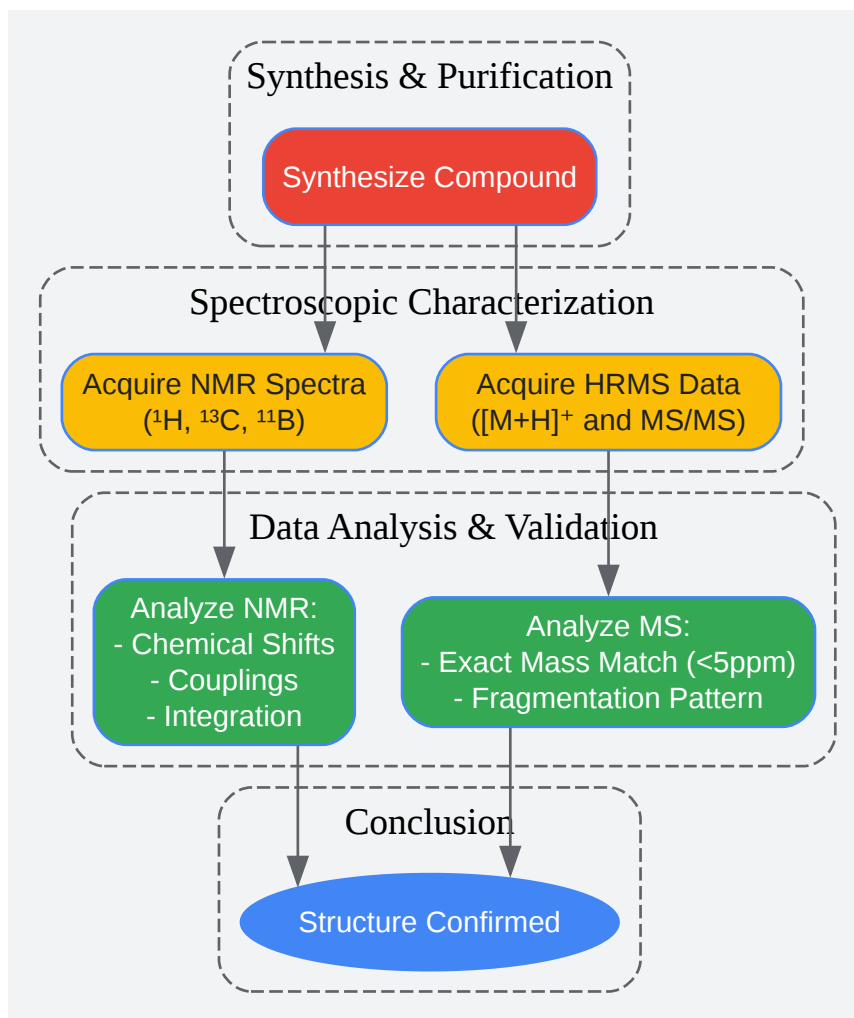
Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids, minimizing in-source fragmentation and preserving the molecular ion.

Step-by-Step Protocol:

- **Sample Preparation:** Prepare a dilute solution of the compound (approx. 10-50  $\mu\text{M}$ ) in a suitable solvent such as methanol or acetonitrile, often with a small percentage of water and/or formic acid to promote ionization.[20]
- **Instrument Calibration:** Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known calibration standard to ensure high mass accuracy.[21][22]
- **Infusion Method:** Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- **Data Acquisition:**
  - Acquire the spectrum in positive ion mode to detect the  $[\text{M}+\text{H}]^+$  ion.
  - Set the mass analyzer to a high resolution (e.g.,  $>60,000$ ).[21]
  - Perform MS/MS (or tandem MS) on the isolated parent ion ( $m/z$  181.11) to induce fragmentation and confirm the predicted fragmentation patterns.
- **Data Analysis:** Compare the measured exact mass of the parent ion to the theoretical mass calculated for  $\text{C}_8\text{H}_{13}\text{BN}_2\text{O}_2\text{H}^+$ . The mass error should be less than 5 ppm. Analyze the fragmentation spectrum to identify key structural fragments.

## Visualized Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like **4-Butylpyrimidine-5-boronic acid**.



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Caption: Workflow for the structural elucidation of **4-Butylpyrimidine-5-boronic acid**.

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